molecular formula C17H19NO2 B13027870 tert-Butyl 2-benzylnicotinate

tert-Butyl 2-benzylnicotinate

Cat. No.: B13027870
M. Wt: 269.34 g/mol
InChI Key: KVKFIMWCUFYLHQ-UHFFFAOYSA-N
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Description

tert-Butyl 2-benzylnicotinate: is an organic compound that belongs to the class of nicotinates, which are esters of nicotinic acid. This compound is characterized by the presence of a tert-butyl group and a benzyl group attached to the nicotinate moiety. It is used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-benzylnicotinate typically involves the esterification of nicotinic acid with tert-butyl alcohol and benzyl alcohol. One common method is the reaction of benzyl cyanide with tert-butyl hydroperoxide under metal-free conditions. This reaction proceeds smoothly in one pot, involving Csp3–H bond oxidation, C–CN bond cleavage, and C–O bond formation .

Industrial Production Methods: Industrial production of this compound may involve large-scale esterification processes using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 2-benzylnicotinate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the ester group to alcohols.

    Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nicotinic acid derivatives, while reduction can produce alcohols.

Scientific Research Applications

Chemistry: tert-Butyl 2-benzylnicotinate is used as a building block in organic synthesis. It can be employed in the preparation of more complex molecules and in the study of reaction mechanisms.

Biology: In biological research, this compound can be used to study the effects of nicotinates on cellular processes and metabolic pathways.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and as an intermediate in the synthesis of various products.

Mechanism of Action

The mechanism of action of tert-Butyl 2-benzylnicotinate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by modulating enzyme activity, influencing receptor binding, or altering cellular signaling pathways. Detailed studies on its mechanism of action can provide insights into its potential therapeutic applications .

Comparison with Similar Compounds

  • tert-Butyl nicotinate
  • Benzyl nicotinate
  • tert-Butyl benzoate

Comparison: tert-Butyl 2-benzylnicotinate is unique due to the presence of both tert-butyl and benzyl groups, which confer distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity patterns, solubility, and stability, making it suitable for specific applications in research and industry .

Properties

Molecular Formula

C17H19NO2

Molecular Weight

269.34 g/mol

IUPAC Name

tert-butyl 2-benzylpyridine-3-carboxylate

InChI

InChI=1S/C17H19NO2/c1-17(2,3)20-16(19)14-10-7-11-18-15(14)12-13-8-5-4-6-9-13/h4-11H,12H2,1-3H3

InChI Key

KVKFIMWCUFYLHQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1=C(N=CC=C1)CC2=CC=CC=C2

Origin of Product

United States

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